S-(2-(Dimethylamino)-2-iminoethyl) hydrogen thiosulfate
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Overview
Description
NSC 187525 is a pyrazole derivative known for its significant biological activities, particularly in the field of antimicrobial research. This compound has shown promising results in inhibiting the growth of intracellular Mycobacterium tuberculosis by inducing autophagy in macrophages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 187525 involves the formation of a pyrazole ring, typically through the reaction of hydrazine with a 1,3-diketone. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 78-80°C for ethanol)
Industrial Production Methods
Industrial production of NSC 187525 follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: For controlled reaction conditions
Purification: Using crystallization or chromatography techniques to ensure high purity of the final product
Chemical Reactions Analysis
Types of Reactions
NSC 187525 undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding pyrazole oxides
Reduction: Reduction reactions can yield hydrazine derivatives
Substitution: Electrophilic substitution reactions on the pyrazole ring
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst
Major Products
Oxidation: Pyrazole oxides
Reduction: Hydrazine derivatives
Substitution: Halogenated pyrazole compounds
Scientific Research Applications
NSC 187525 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Studied for its role in inducing autophagy in cells
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The primary mechanism by which NSC 187525 exerts its effects is through the induction of autophagy in macrophages. This process involves:
Molecular Targets: Targets intracellular Mycobacterium tuberculosis
Pathways Involved: Activation of autophagy pathways, leading to the degradation of intracellular bacteria
Comparison with Similar Compounds
Similar Compounds
NSC 18725: Another pyrazole derivative with similar antimicrobial properties
Pyrazole derivatives: Compounds with similar structures but varying functional groups
Uniqueness
NSC 187525 is unique due to its specific ability to induce autophagy in macrophages, making it particularly effective against intracellular pathogens like Mycobacterium tuberculosis. Its structure-activity relationship studies have shown that modifications at specific positions on the pyrazole ring can significantly impact its biological activity .
Properties
CAS No. |
10319-72-9 |
---|---|
Molecular Formula |
C4H10N2O3S2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
1-(dimethylamino)-1-imino-2-sulfosulfanylethane |
InChI |
InChI=1S/C4H10N2O3S2/c1-6(2)4(5)3-10-11(7,8)9/h5H,3H2,1-2H3,(H,7,8,9) |
InChI Key |
VAJZTLPJFFJLIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=N)CSS(=O)(=O)O |
Origin of Product |
United States |
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